molecular formula C20H25N5O3 B607352 EPZ015666

EPZ015666

货号: B607352
分子量: 383.4 g/mol
InChI 键: ZKXZLIFRWWKZRY-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EPZ015666,也称为 GSK3235025,是一种强效且选择性的蛋白精氨酸甲基转移酶 5 (PRMT5) 抑制剂。PRMT5 是一种在各种细胞过程中发挥关键作用的酶,包括基因表达、RNA 代谢和信号转导。 This compound 在临床前研究中已显示出抑制 PRMT5 活性的巨大潜力,使其成为肿瘤学和其他疾病治疗应用的有希望的候选药物 .

作用机制

EPZ015666 通过选择性抑制 PRMT5 发挥作用,PRMT5 是一种负责各种底物蛋白上精氨酸残基甲基化的酶。通过阻断 PRMT5 的活性,this compound 打破了对称二甲基精氨酸的形成,导致基因表达和细胞过程发生改变。 这种抑制最终导致肿瘤生长抑制、神经元细胞保护和病毒转化抑制 .

生化分析

Biochemical Properties

EPZ015666 acts as a competitive inhibitor of PRMT5, with an IC50 value of 22 nM in biochemical assays . It displays over 20,000-fold selectivity over other protein methyltransferases . This compound blocks the association of PRMT5 with methylosome protein 50, which is necessary for the formation of an active methyltransferase complex .

Cellular Effects

This compound has been shown to have selective in vitro toxicity against actively proliferating and transformed cells . Treatment with this compound results in a dose-dependent increase in apoptosis in transformed cell lines . It has also been shown to reduce the proliferation of non-small cell lung cancer (NSCLC) cells, with dose-dependent decreases in symmetric dimethyl arginine (SDMA) levels and changes in alternative splicing of numerous pre-mRNAs .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzymatic activity of PRMT5 . This inhibition leads to a decrease in the methylation of arginine residues on cellular proteins involved in important cancer functions . The binding mechanism of this compound to PRMT5 has been revealed via molecular docking and molecular dynamics simulations .

Temporal Effects in Laboratory Settings

The effects of this compound treatment on total cellular symmetric arginine methylation were examined by immunoblot after 4 days of treatment . This compound treatment resulted in a concentration-dependent decrease in the intensity of multiple bands, indicating the effectiveness of the PRMT5 inhibition .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent antitumor activity . In severe combined immunodeficiency (SCID) mice bearing subcutaneous xenografts, this compound showed tumor-growth inhibition in a dose-dependent way .

Transport and Distribution

It is known that this compound is orally bioavailable and amenable to in vivo studies .

Subcellular Localization

It is known that PRMT5, the target of this compound, is found in both the nucleus and the cytoplasm of cells . The inhibition of PRMT5 by this compound could potentially affect the localization of PRMT5 within the cell .

准备方法

合成路线和反应条件

EPZ015666 通过一个多步骤过程合成,涉及形成关键中间体及其随后的偶联。合成始于嘧啶衍生物的制备,然后将其与含氧杂环丁烷的胺偶联。

工业生产方法

This compound 的工业生产涉及优化合成路线,以实现大规模生产。 这包括使用高产反应、高效纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

EPZ015666 主要经历取代反应,因为存在反应性官能团,例如嘧啶环和氧杂环丁烷部分。 这些反应通常在温和条件下进行,以保持化合物的完整性 .

常用的试剂和条件

This compound 的合成和修饰中常用的试剂包括有机溶剂,如二甲基亚砜 (DMSO),碱,如氢氧化钠,以及偶联剂,如 N,N'-二环己基碳二亚胺 (DCC)。 反应通常在室温或略微升高的温度下进行,以获得最佳产率 .

主要形成的产物

This compound 参与的反应形成的主要产物通常是所需的抑制剂本身及其各种中间体。 这些中间体经过仔细监测和纯化,以确保最终化合物的成功合成 .

属性

IUPAC Name

N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXZLIFRWWKZRY-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C[C@H](CNC(=O)C3=CC(=NC=N3)NC4COC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EPZ015666
Reactant of Route 2
Reactant of Route 2
EPZ015666
Reactant of Route 3
Reactant of Route 3
EPZ015666
Reactant of Route 4
Reactant of Route 4
EPZ015666
Reactant of Route 5
Reactant of Route 5
EPZ015666
Reactant of Route 6
Reactant of Route 6
EPZ015666
Customer
Q & A

Q1: What is the primary target of EPZ015666 and how does it interact with this target?

A1: this compound selectively inhibits PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. [, , , ] It binds to a distinct site on PRMT5 different from the S-adenosylmethionine (SAM) binding pocket, thereby inhibiting its methyltransferase activity. []

Q2: What are the downstream effects of inhibiting PRMT5 with this compound?

A2: Inhibiting PRMT5 with this compound leads to various downstream effects, including:

  • Reduced Symmetric Dimethylation: Decreases global levels of symmetrically dimethylated arginine residues, particularly on histone H4R3. [, , , , ]
  • Cell Cycle Arrest: Induces cell cycle arrest, primarily at the G2/M phase, impairing cancer cell proliferation. [, ]
  • Apoptosis Induction: Triggers apoptosis in various cancer cell lines, including multiple myeloma and mantle cell lymphoma. [, , , , ]
  • Impaired Tumor Growth: Inhibits tumor growth in preclinical models of multiple myeloma, mantle cell lymphoma, and other cancers. [, , , , , , , ]
  • Modulation of Gene Expression: Impacts the expression of genes involved in cell cycle regulation, DNA repair, and immune response. [, , ]
  • Impaired T Cell Function: Reduces T cell proliferation, viability, and functionality by inducing p53 expression and impairing the AKT pathway. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H25N7O3, and its molecular weight is 423.47 g/mol.

Q4: Does this compound have any catalytic properties itself?

A4: No, this compound acts as an inhibitor of PRMT5 and does not possess intrinsic catalytic properties. It functions by binding to PRMT5 and blocking its enzymatic activity.

Q5: Have computational chemistry methods been employed in the study of this compound?

A5: Yes, computational methods like virtual screening and molecular dynamics simulations have been used to identify novel PRMT5 inhibitors, including those with structural similarities to this compound. [] These methods provide insights into the binding interactions between PRMT5 and its inhibitors.

Q6: How do structural modifications of this compound affect its activity and selectivity?

A6: Studies have explored structural modifications of this compound to improve its potency and selectivity. For instance, introducing a thiourea linker enhanced antitumor activity in one study. [] Crystal structures of PRMT5 complexed with this compound and other ligands have provided insights into the binding interactions crucial for its activity. [, ]

Q7: What is known about the pharmacokinetic profile of this compound?

A7: While specific PK data isn't detailed in the provided articles, one study highlighted species differences in this compound metabolism, noting a higher clearance rate in dogs compared to rodents. [] This suggests the importance of considering species-specific metabolism when interpreting preclinical data.

Q8: What pharmacodynamic effects have been observed with this compound in vivo?

A8: this compound demonstrates in vivo efficacy in various preclinical models. It inhibits tumor growth in xenograft models of multiple myeloma, mantle cell lymphoma, and cervical cancer. [, , , ] It also shows activity in a mouse model of renal ischemia-reperfusion injury, reducing oxidative stress and pyroptosis. []

Q9: What in vitro models have been used to study the efficacy of this compound?

A9: this compound has been extensively studied in cell-based assays using various cancer cell lines, including multiple myeloma, mantle cell lymphoma, HTLV-1-transformed T-cell lines, osteosarcoma, and breast cancer. [, , , , , , , , , ] These studies provide evidence of its anti-proliferative, pro-apoptotic, and differentiation-inducing effects.

Q10: What in vivo models have been used to evaluate the efficacy of this compound?

A10: In vivo efficacy of this compound has been demonstrated in:

  • Xenograft models: Multiple myeloma, mantle cell lymphoma, cervical cancer, and retinoblastoma. [, , , ]
  • Mouse models: Renal ischemia-reperfusion injury, cardiac hypertrophy and fibrosis. [, , , , ]
  • Humanized mouse models: HTLV-1 infection. []

Q11: Have any clinical trials been conducted with this compound?

A11: While the provided articles don't detail completed clinical trials, they highlight the therapeutic potential of this compound, suggesting its advancement into clinical development. [, , ] Several studies specifically mention this compound as a promising candidate for clinical trials.

Q12: Have any drug delivery strategies been explored for this compound?

A12: Yes, one study explored the use of magnetic-driven hydrogel microrobots for targeted delivery of this compound to osteosarcoma cells. [] This approach aimed to enhance the drug's efficacy while minimizing off-target effects.

Q13: Are there any known biomarkers for predicting the efficacy of this compound?

A13: Several studies suggest potential biomarkers:

  • MTAP Deletion: Tumors with MTAP deletion exhibit synthetic lethality in response to PRMT5 inhibition, making MTAP status a potential biomarker for this compound sensitivity. [, ]
  • PRMT5 Expression: High PRMT5 expression in tumors like triple-negative breast cancer and cervical cancer has been linked to poor prognosis and potential sensitivity to this compound. [, ]

Q14: What analytical methods have been employed to characterize and quantify this compound?

A14: While the provided articles focus on the biological effects of this compound, they mention techniques like western blotting to assess changes in protein expression and methylation levels. [, , , , ] High-throughput screening methods like AlphaLISA have been adapted to identify and evaluate PRMT5 inhibitors. [, ]

Q15: Does this compound induce any immunological responses?

A15: One study reported that this compound could modulate the immune response in cervical cancer. [] They observed that inhibiting PRMT5 with this compound downregulated PD-L1 expression in tumor cells and enhanced the cytotoxic activity of T cells.

Q16: Are there any other PRMT5 inhibitors being investigated?

A16: Yes, several other PRMT5 inhibitors are being explored as potential therapeutics:

  • GSK3368715: A type I PRMT inhibitor showing synergistic anti-myeloma effects with this compound. []
  • PR5-LL-CM01: Identified through an AlphaLISA screen, exhibiting greater antitumor efficacy than this compound in PDAC and CRC models. []
  • PR5-LL-FDA1: Discovered using AlphaLISA, demonstrating potential in gastrointestinal cancers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。